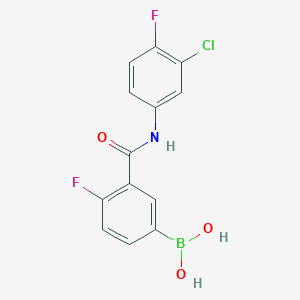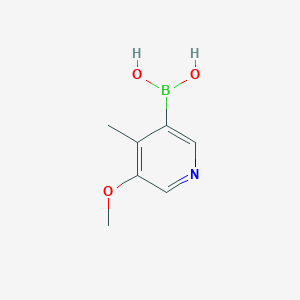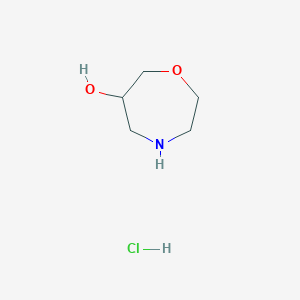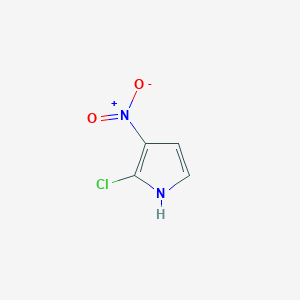
(2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride
概要
説明
(2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride: is a chemical compound that belongs to the class of protected amino acids. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride typically involves the protection of the amino group of ornithine using a phthaloyl group. This is achieved through the reaction of ornithine with phthalic anhydride under specific conditions. The resulting phthalimide derivative is then hydrolyzed to obtain H-Orn(pht)-OH. The final step involves the conversion of this compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
化学反応の分析
Types of Reactions: (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phthaloyl group back to the amino group.
Substitution: The phthaloyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Regeneration of the free amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid to prevent unwanted side reactions.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential role in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride involves its role as a protected amino acid in peptide synthesis. The phthaloyl group protects the amino group of ornithine, allowing selective reactions at other functional groups. This protection is crucial in multi-step synthesis processes where selective deprotection is required. The molecular targets and pathways involved include the enzymes and reagents used in peptide bond formation and deprotection steps.
類似化合物との比較
N-Phthaloyl-L-ornithine: Another protected form of ornithine with similar applications.
N-Phthaloyl-L-lysine: A protected form of lysine used in peptide synthesis.
N-Phthaloyl-L-arginine: A protected form of arginine with similar protective properties.
Uniqueness: (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride is unique due to its specific protective group and the stability it provides during peptide synthesis. Its reactivity and ease of deprotection make it a valuable compound in synthetic chemistry and biochemical research.
特性
IUPAC Name |
(2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4.ClH/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17;/h1-2,4-5,10H,3,6-7,14H2,(H,18,19);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEGWKUKCVDASL-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B1426195.png)










![[3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1426215.png)


